N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 5-methyl-1,2-oxazol-3-yl group at the carboxamide nitrogen and a 3-(phenylsulfanyl)propanoyl moiety at the piperidine nitrogen. Its molecular formula is C19H23N3O3S, with a molecular weight of 397.47 g/mol.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylsulfanylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-13-17(21-25-14)20-19(24)15-7-10-22(11-8-15)18(23)9-12-26-16-5-3-2-4-6-16/h2-6,13,15H,7-12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVDHNLDBJENJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the isoxazole moiety. The phenylthio group is then introduced through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Piperidine vs. Benzamide Derivatives
- Target Compound : Piperidine-4-carboxamide core.
- Analog (): Compounds 13–17 (e.g., N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...-propan-2-yl]benzamide) feature benzamide backbones with substituted phenyl groups (e.g., cyanomethoxy, methoxy, ethoxy) . Impact: Piperidine cores may confer conformational flexibility and improved solubility compared to rigid benzamide scaffolds.
Oxazole Substitution
- Target Compound : 5-methyl-1,2-oxazol-3-yl group.
- Analog (): Schiff base ligand L1 (4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) shares the oxazole moiety but includes a sulfonamide-linked hydroxybenzylidene group . Impact: The oxazole ring in both compounds likely participates in hydrogen bonding, but L1’s sulfonamide group enhances metal coordination capacity.
Functional Group Analysis
Sulfanyl vs. Sulfonamide Groups
- Target Compound: Phenylsulfanyl propanoyl group.
- Analog (): N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide includes a sulfonamido linkage to chloropyridine .
Carboxamide vs. Acetamide Linkers
- Analog () : Compound 3b (4-(1,3-dioxo-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) uses a sulfonamide-acetamide bridge .
- Impact : Acetamide linkers may reduce steric hindrance compared to bulkier carboxamide-piperidine systems.
Pharmacological Profiles
- Danicamtiv (): Shares a piperidine-carboxamide core but replaces phenylsulfanyl with a pyrazole-sulfonyl group.
Key Structural Determinants of Activity
Oxazole Substitution : The 5-methyl-1,2-oxazol-3-yl group is recurrent in analogs (e.g., L1, Compound 3b), suggesting its role in target engagement .
Sulfur-Containing Groups : Phenylsulfanyl (target) vs. sulfonamide (L1, Compound 3b) may influence solubility and metabolic stability.
Core Rigidity : Piperidine cores (target, danicamtiv) vs. benzamide/benzene backbones () modulate conformational flexibility and binding pocket compatibility.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide is a compound of increasing interest due to its potential biological activities. This compound features a unique structural configuration, combining an oxazole ring with piperidine and phenylsulfanyl moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{17}H_{20}N_{2}O_{2}S |
| Molecular Weight | 324.42 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxazole Ring : The initial step includes the synthesis of the 5-methyl-1,2-oxazole ring through cyclization reactions involving appropriate precursors.
- Piperidine Derivative Synthesis : The piperidine moiety is synthesized through standard alkylation methods.
- Coupling Reaction : The final product is obtained by coupling the oxazole derivative with the piperidine derivative using coupling reagents under controlled conditions.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound shows potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. These interactions can lead to significant pharmacological effects, including neuroprotective and antimicrobial activities.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various bacterial strains, indicating that this compound may also possess such properties.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Activity : A study demonstrated that oxazole derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, indicating promising potential as antibacterial agents .
- Enzyme Inhibition Studies : Research has shown that similar compounds can effectively inhibit urease and AChE. For instance, one study reported that certain derivatives had IC50 values significantly lower than standard drugs used for comparison .
Comparative Analysis
A comparison of this compound with other oxazole derivatives highlights its unique pharmacological profile:
| Compound | Antimicrobial Activity | AChE Inhibition IC50 (µM) |
|---|---|---|
| N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine | Moderate | 6.28 |
| N-(5-methyl-1,2-oxazol-3-yloxy)-benzenesulfonamide | Strong | 2.14 |
| Sulfamethoxazole | Moderate | 21.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
